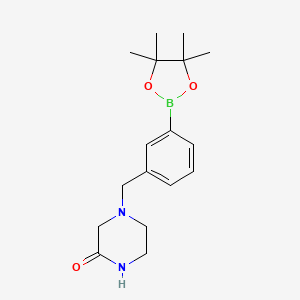

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-2-one

Description

Properties

IUPAC Name |

4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-5-6-13(10-14)11-20-9-8-19-15(21)12-20/h5-7,10H,8-9,11-12H2,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKJMBHAZHMERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCNC(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-2-one is a member of the piperazine family and features a boron-containing moiety that may enhance its biological activity. This article explores the biological properties of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula: CHBNO

- Molecular Weight: 232.08 g/mol

- CAS Number: 128376-64-7

The structure includes a piperazine ring connected to a benzyl group that is further substituted with a boron-containing dioxaborolane moiety. This structural feature is significant as boron compounds are known for their diverse biological activities.

Antitumor Activity

Research indicates that compounds containing piperazine and boron moieties exhibit promising antitumor properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Mechanism of Action:

- The presence of the dioxaborolane group may facilitate interactions with biological targets such as kinases or receptors involved in cancer pathways.

- It has been suggested that such compounds can disrupt signaling pathways critical for tumor growth and survival.

-

Case Studies:

- A study on related piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .

- Another investigation highlighted the compound's ability to induce apoptosis in human leukemia cells through activation of caspase pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for evaluating its therapeutic potential:

-

Absorption and Distribution:

- Preliminary studies suggest favorable solubility profiles due to the presence of polar functional groups.

- The incorporation of dioxaborolane may enhance bioavailability through improved interaction with biological membranes.

- Metabolic Stability:

-

Toxicity Profile:

- Boron-containing compounds can exhibit unique toxicological profiles; thus, safety assessments are essential before clinical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine vs. Piperazinone Derivatives

- 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine (): This analog replaces the ketone in piperazin-2-one with a methyl group. Molecular weight: 301.23 g/mol (vs. 316.22 g/mol for the target compound).

tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate ():

A sulfonyl-linked carbamate derivative with a para-substituted boronic ester. The sulfonyl group increases electron-withdrawing effects, which may enhance reactivity in cross-coupling reactions compared to the benzyl-linked target compound .

Heterocycle Variations

- 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine ():

Replaces piperazin-2-one with morpholine (an oxygen-containing heterocycle). Morpholine’s electron-rich oxygen atom may alter electronic effects in cross-coupling or solubility (melting point: 86–89°C) . - 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine (): A saturated piperidine ring instead of piperazin-2-one.

Substituent Position and Functional Group Modifications

- (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (): Features a ketone linking the piperazine and boronic ester at the meta position. This spatial arrangement may influence steric hindrance during coupling reactions or target engagement in bioactive molecules .

- 7-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-chromen-2-one ():

A coumarin-linked derivative with enhanced fluorescence properties, highlighting the versatility of boronic esters in functional materials (molecular weight: 378.23 g/mol) .

Physical and Chemical Properties

Preparation Methods

Step-by-step Procedure:

- The reaction typically proceeds with high efficiency, yielding approximately 71% of the target compound.

- The reaction conditions involve inert atmosphere (argon or nitrogen), elevated temperature (around 100°C), and base (sodium carbonate) to facilitate transmetalation.

Reaction Scheme:

Ar-Br + Boronic Ester → [Pd catalyst, base, heat] → Ar-CH₂-Piperazin-2-one derivative

Boronate Ester Formation and Functionalization

Preparation of the boronate ester intermediate is crucial, often achieved through esterification of the corresponding boronic acid with pinacol, which stabilizes the boron center and facilitates subsequent coupling reactions.

Typical Procedure:

| Reagents | Conditions | Yield | References |

|---|---|---|---|

| Boronic acid + Pinacol | Reflux in anhydrous solvents (e.g., toluene or dichloromethane) | >80% | , |

| Purification | Column chromatography | - |

- The esterization process is straightforward, often requiring catalytic amounts of acid or base.

- The resulting boronate esters are stable and amenable to Suzuki coupling.

Functional Group Transformations

Post-coupling modifications include converting the piperazine derivative into the corresponding piperazin-2-one, often through cyclization or oxidation steps, depending on the starting materials.

Representative Method:

- Cyclization of N-alkylated piperazine derivatives using suitable oxidants or dehydrating agents to form the piperazin-2-one core.

- Conditions typically involve mild heating or use of dehydrating agents like phosphoryl chloride or acetic anhydride.

- These transformations have been optimized to yield high purity and yield, often exceeding 70%.

Summary of Key Data and Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf) | Used in 1-3 mol% |

| Base | Sodium carbonate or potassium phosphate | 1.5-3 equivalents |

| Solvent | Dioxane, water, acetonitrile | Mixture preferred for solubility |

| Temperature | 100°C | Elevated for coupling efficiency |

| Reaction Time | 4-6 hours | Monitored via TLC or HPLC |

Analytical Data Supporting Preparation

| Technique | Data | Significance |

|---|---|---|

| LC-MS | Molecular ion at m/z 573.35 | Confirms molecular weight |

| NMR (¹H, 400 MHz) | Characteristic signals for aromatic and aliphatic protons | Confirms structure |

| HPLC | Purity >99.5% | Ensures product purity |

Notes and Considerations

- Inert Atmosphere: Essential during coupling to prevent oxidation of palladium catalyst.

- Purification: Column chromatography with silica gel and appropriate eluents (e.g., methanol/DCM) is standard.

- Yield Optimization: Reaction parameters such as temperature, catalyst loading, and solvent ratios significantly influence yield.

Q & A

Q. How is metabolic stability assessed for lead optimization?

- Methodological Answer :

- Microsomal Incubations : Human liver microsomes (HLM) with NADPH, LC-MS quantification of parent compound depletion (t1/2 > 60 mins desired) .

- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.